molecular formula C24H39N3 B12345506 9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane

9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane

Cat. No.: B12345506
M. Wt: 369.6 g/mol
InChI Key: VXDCLEKGOZCBKU-UHFFFAOYSA-N
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Description

9,18,27-Triazaheptacyclo[18.7.0.0²,¹⁰.0³,⁸.0¹¹,¹⁹.0¹²,¹⁷.0²¹,²⁶]heptacosane (IUPAC name) is a polycyclic heterocyclic compound with the molecular formula C₂₄H₁₅N₃ and CAS number 109005-10-9 . Its structure comprises a heptacyclic framework with three nitrogen atoms integrated into the ring system, forming a rigid, conjugated aromatic system. This compound is classified under the diindolo[3,2-a:3',2'-c]carbazole family and is primarily used in non-therapeutic research, such as material science or biochemical studies, with a purity requirement of ≥95% .

Properties

Molecular Formula

C24H39N3

Molecular Weight

369.6 g/mol

IUPAC Name

9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane

InChI

InChI=1S/C24H39N3/c1-4-10-16-13(7-1)19-22(25-16)20-15-9-3-6-12-18(15)27-24(20)21-14-8-2-5-11-17(14)26-23(19)21/h13-27H,1-12H2

InChI Key

VXDCLEKGOZCBKU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C3C(N2)C4C5CCCCC5NC4C6C3NC7C6CCCC7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane typically involves multi-step organic reactions. The process begins with the preparation of precursor molecules, which are then subjected to cyclization reactions under controlled conditions. These reactions often require the use of catalysts and specific solvents to facilitate the formation of the heptacyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Advanced techniques like continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying heptacyclic structures.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.

    Industry: The compound’s unique structure makes it valuable in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparison of Functional Group Variants

Property 9,18,27-Triazaheptacyclo[...] Hit #1 (Trione)
Molecular Formula C₂₄H₁₅N₃ C₂₄H₁₂O₃
Key Functional Groups Triaza Trione
Biological Activity Not reported Ebola virus entry inhibitor
Toxicity Not reported Non-toxic to human cells

Substituent-Modified Derivatives

The derivative 9,18,27-Tris(4-piperidin-1-ylbutyl)-9,18,27-triazaheptacyclo[...] introduces bulky piperidinylbutyl groups at the nitrogen positions. This modification likely enhances solubility in polar solvents and alters receptor interaction profiles.

Heteroatom-Diverse Polycyclic Analogs

Oxygen-Rich Analog: 3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo[...]

This compound replaces six nitrogen atoms with oxygen, resulting in a molecular formula of C₁₉H₂₇NO₉. The increased oxygen content improves hydrophilicity, as evidenced by its InChIKey descriptor (GXVCDVRALIXBEW-UHFFFAOYSA-N) and calculated exact mass (413.16861 g/mol) . No biological data are reported.

Mixed Heteroatom Systems: 3,11,19-Trioxa-25,26,27-triazatetracyclo[...]

With alternating oxygen and nitrogen atoms (C₂₁H₂₁N₃O₃), this analog demonstrates how heteroatom placement influences ring strain and electronic distribution. Its CAS number (53914-91-3 ) and molecular weight (363.42 g/mol ) are documented, but applications remain unexplored .

Table 2: Heteroatom Comparison of Polycyclic Analogs

Compound Heteroatoms Molecular Formula Key Properties
9,18,27-Triazaheptacyclo[...] 3N C₂₄H₁₅N₃ High rigidity, aromatic
3,6,9,12,15,18,21-Heptaoxa-27-aza[...] 6O, 1N C₁₉H₂₇NO₉ Hydrophilic, polar
3,11,19-Trioxa-25,26,27-triaza[...] 3O, 3N C₂₁H₂₁N₃O₃ Unreported bioactivity

Notes on Evidence Limitations

  • Data Gaps: Most analogs (e.g., derivatives in , oxygen-rich systems in ) lack experimental validation.

Biological Activity

9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane is a complex polycyclic compound characterized by its unique arrangement of nitrogen and carbon atoms within a highly fused structure. Its molecular formula is C24H15N3 with a molecular weight of approximately 345.13 g/mol. The compound's intricate structure contributes to its distinctive chemical properties and potential applications in medicinal chemistry and materials science.

Chemical Structure

The compound features a tricyclic arrangement with multiple nitrogen heteroatoms that influence its reactivity and biological activity:

  • Molecular Formula : C24H15N3
  • Molecular Weight : 345.13 g/mol
  • Structural Characteristics : Highly fused nitrogen-containing rings

The biological activity of 9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane can be attributed to its ability to interact with various biological macromolecules through its unique structural features:

  • Binding Affinity : The compound exhibits significant binding affinity to various biological targets.
  • Potential Anticancer Properties : Preliminary studies suggest that it may possess anticancer properties due to its ability to disrupt cellular processes.

Case Studies and Research Findings

  • Antimicrobial Activity : Research has indicated that derivatives of triazaheptacyclo compounds demonstrate significant antimicrobial activity against a range of pathogens.
  • Anticancer Research : A study focused on the anticancer potential of related compounds found that certain derivatives could inhibit the growth of cancer cells in vitro by inducing apoptosis.
  • Mechanistic Studies : Interaction studies have shown that the compound's nitrogen content and polycyclic structure enhance its reactivity with biological targets, potentially leading to novel therapeutic applications.

Comparative Analysis with Similar Compounds

Compound NameStructureKey Features
10-Hydroxybenzo[c]phenanthridinePolycyclicAnticancer properties
5H-Diindolo[3',2'-a:3'',2''-c]carbazolePolycyclicHigh thermal stability
9-Phenyl-1-triazaheptacyclo[18..7..0..02..10..03..8..011..19..012..17..022..27]heptacosaPolycyclicUnique electronic properties

Synthesis and Reactivity

The synthesis of 9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane typically involves multi-step organic synthesis techniques that require careful optimization for high purity yields. The compound can undergo various chemical reactions:

  • Oxidation : Can be oxidized using strong oxidizing agents.
  • Reduction : Reduction reactions can be performed with reducing agents like sodium borohydride.
  • Substitution Reactions : Nucleophilic substitutions can occur where functional groups replace existing atoms in the structure.

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